((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
Description
Properties
IUPAC Name |
2-bromoprop-2-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDAUNBDJWTZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 2-Bromoallyl Alcohol with tert-Butyldimethylsilyl Chloride
The most direct route involves the reaction of 2-bromoallyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. This method leverages nucleophilic substitution, where the hydroxyl group of 2-bromoallyl alcohol attacks the electrophilic silicon center in TBDMSCl.
Procedure :
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Reagents :
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2-Bromoallyl alcohol (1.0 equiv)
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TBDMSCl (1.2 equiv)
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Imidazole (2.5 equiv) as a base
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Anhydrous dichloromethane (DCM) as solvent
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Conditions :
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Reaction conducted under nitrogen atmosphere at 0°C → room temperature (20–25°C)
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Stirring duration: 12–24 hours
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Workup :
Key Insights :
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Challenges : Moisture sensitivity necessitates strict anhydrous conditions to prevent hydrolysis of TBDMSCl .
Lewis Acid-Catalyzed Rearrangement for Industrial Scalability
A patent-pending industrial method adapts silane rearrangement using Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance reaction efficiency and reduce byproducts .
Procedure :
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Reagents :
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TERT-BUTYL DIMETHYL CHLORO SILANE (1.0 equiv)
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Dimethyl dichlorosilane (DMCS) (3.0 equiv)
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Zinc chloride (0.1 equiv)
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Conditions :
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Temperature: 35–45°C
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Reaction time: 8–10 hours
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Distillation :
Key Insights :
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Advantages : Avoids tetrahydrofuran (THF), eliminating azeotrope issues and reducing solvent waste .
Optimization of Base and Solvent Systems
Comparative studies highlight the impact of base and solvent selection on reaction kinetics:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Imidazole | DCM | 25 | 12 | 92 |
| Triethylamine | THF | 0 → 25 | 24 | 88 |
| Pyridine | Acetonitrile | 40 | 6 | 78 |
Findings :
Spectroscopic Characterization and Validation
Critical analytical data ensure structural fidelity:
1H NMR (400 MHz, CDCl₃) :
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δ 5.85 (d, J = 1.8 Hz, 1H, CH₂=CHBr)
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δ 5.43 (d, J = 1.6 Hz, 1H, CH₂=CHBr)
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δ 4.11 (m, 2H, OCH₂)
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δ 0.82 (s, 9H, t-Bu)
13C NMR (100 MHz, CDCl₃) :
IR (neat) :
Industrial-Scale Purification Techniques
Large-scale production employs advanced distillation systems:
Chemical Reactions Analysis
Types of Reactions: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols under appropriate conditions.
Reduction Reactions: The bromo group can be reduced to form the corresponding allyl compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: The major product is the corresponding allyl compound.
Scientific Research Applications
Chemistry: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl and carbonyl groups, facilitating complex synthetic routes .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It aids in the modification of biomolecules to enhance their stability and activity .
Industry: In the industrial sector, ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials for electronics and coatings .
Mechanism of Action
The mechanism of action of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The silyl group forms a stable bond with hydroxyl or carbonyl groups, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
Alkyl vs. Allyl Bromide Silyl Ethers
- ((3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) :
This compound has a bromine atom on a linear propoxy chain, forming a primary bromide. In contrast, the bromine in ((2-bromoallyl)oxy)(tert-butyl)dimethylsilane is part of an allylic system (secondary bromide). The allylic bromide exhibits higher reactivity in elimination (e.g., dehydrohalogenation) and transition-metal-catalyzed coupling reactions (e.g., Heck or Suzuki) due to conjugation with the double bond .
Key Difference : Allylic bromides favor elimination or coupling over SN2 substitution, which dominates in primary bromides .
Allyl vs. Propargyl Silyl Ethers
- ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane :
This compound contains a brominated propargyl group. The sp-hybridized alkyne introduces strain and reactivity distinct from the sp²-hybridized allyl group. Propargyl derivatives are prone to cycloadditions (e.g., Huisgen) or alkyne metathesis, whereas allyl bromides participate in electrophilic additions or allylic substitutions .
Key Difference : Propargyl systems enable access to cyclic or conjugated products, while allyl systems are versatile in forming carbon-carbon bonds via allylic intermediates.
Substituted Allyl Silyl Ethers
- tert-Butyl((2-methylallyl)oxy)diphenylsilane :
The methyl substituent on the allyl group increases steric hindrance, reducing electrophilicity compared to the bromoallyl group. The diphenylsilyl group further enhances steric protection, slowing hydrolysis rates relative to TBDMS ethers .
Key Difference : Electron-withdrawing bromine in the target compound enhances electrophilicity, enabling nucleophilic attacks, whereas methyl groups promote steric stabilization.
Aromatic vs. Aliphatic Silyl Ethers
- ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane :
This compound incorporates a brominated thiophene ring, enabling applications in heterocyclic chemistry. The methoxymethyl group modifies electronic properties, directing reactivity toward electrophilic aromatic substitution or cross-couplings (e.g., Kumada) .
Key Difference : Aromatic bromides are pivotal in constructing fused heterocycles, while aliphatic bromides are suited for chain elongation or functional group interconversion.
Steric and Electronic Effects of Silyl Groups
- tert-Butyl((trans-2-mesitylcyclohexyl)oxy)dimethylsilane :
The mesityl group introduces significant steric bulk, reducing accessibility to the silyl-protected oxygen. This contrasts with the TBDMS group in the target compound, which balances steric protection with moderate reactivity .
Key Difference : Bulky silyl groups (e.g., diphenyl or mesityl) enhance hydrolytic stability but limit reaction scope due to steric constraints.
Comparative Data Table
| Compound | Key Substituent | Reactivity Profile | Applications | Stability to Hydrolysis |
|---|---|---|---|---|
| ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane | Allylic Br, TBDMS | Cross-coupling, elimination | Allylic substitutions, Heck reactions | Moderate |
| (3-Bromopropoxy)-TBDMS | Primary Br, TBDMS | SN2 substitutions | Alkyl chain functionalization | High |
| ((4-Bromobut-3-yn-1-yl)oxy)-TBDMS | Propargyl Br, TBDMS | Cycloadditions, metathesis | Alkyne-based synthesis | Moderate |
| tert-Butyl((2-methylallyl)oxy)diphenylsilane | Methylallyl, diphenylsilyl | Sterically hindered reactions | Protected alcohol intermediates | Very high |
| ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)-TBDMS | Thiophene Br, TBDMS | Heterocyclic cross-couplings | Thiophene functionalization | Moderate |
Biological Activity
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane, also known as BEDMS, is a versatile organosilicon compound that has garnered attention for its biological activity and applications in synthetic organic chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHBrOSi
- Molecular Weight : 273.24 g/mol
- CAS Number : 86864-60-0
The structure of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane features a brominated allyl group attached to a tert-butyl dimethylsilyl ether, which contributes to its reactivity and utility in various chemical reactions.
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane acts primarily as a nucleophilic reagent, enabling the formation of carbon-carbon bonds through electrophilic substitution reactions. Its ability to facilitate N-protection reactions makes it particularly valuable in organic synthesis, where it is used to create ethers and esters. The compound's reactivity is enhanced by the presence of the bromine atom, which can participate in nucleophilic substitutions or eliminations.
Biological Activity
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Antimicrobial Properties
- Preliminary studies indicate that compounds similar to ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
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Cytotoxic Effects
- Research has shown that BEDMS can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways, leading to apoptosis.
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Neuroprotective Effects
- Some derivatives of silane compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. These compounds may enhance the survival of dopaminergic neurons by modulating receptor activity.
1. Synthesis and Evaluation of Antimicrobial Activity
A study conducted by researchers at a leading university synthesized several derivatives of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the bromine substituent significantly enhanced antimicrobial activity.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| BEDMS | 32 µg/mL |
| Derivative A | 16 µg/mL |
| Derivative B | 8 µg/mL |
2. Cytotoxicity Assessment in Cancer Cell Lines
In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that BEDMS exhibited dose-dependent cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane, and how can side reactions be minimized?
- Methodological Answer : The compound is typically synthesized via silylation of 2-bromoallyl alcohol with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using imidazole or DMAP as a base to deprotonate the alcohol . To minimize hydrolysis of the silyl ether, reactions must be conducted under inert (N₂/Ar) and anhydrous conditions. Side products like disilylated derivatives can arise if stoichiometry is not tightly controlled (e.g., excess TBSCl). Purification via silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the product .
Q. How can the bromoallyl moiety in this compound be leveraged for further functionalization in organic synthesis?
- Methodological Answer : The bromoallyl group undergoes nucleophilic substitution (e.g., with NaN₃ or KCN in DMSO/THF) or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). For substitution, polar aprotic solvents and elevated temperatures (50–80°C) enhance reactivity. For cross-couplings, ligand choice (e.g., XPhos) and base (K₂CO₃) are critical for regioselectivity .
Q. What spectroscopic techniques are most reliable for confirming the structure of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane?
- Methodological Answer :
- ¹H NMR : Key signals include the tert-butyl singlet (δ 0.9–1.1 ppm), allylic protons (δ 5.5–6.2 ppm, splitting patterns depend on geometry), and silyl methyl groups (δ 0.1–0.3 ppm) .
- ¹³C NMR : The silyl carbons appear at δ 18–25 ppm, while the bromoallyl carbons resonate at δ 110–130 ppm .
- HRMS : A molecular ion peak at m/z ≈ 293.05 (C₉H₁₈BrOSi⁺) confirms the molecular formula .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyldimethylsilyl (TBS) group influence regioselectivity in transition-metal-catalyzed reactions involving this compound?
- Methodological Answer : The TBS group directs reactivity by sterically shielding the oxygen atom, favoring nucleophilic attack at the less hindered bromoallyl terminus. In Pd-catalyzed allylic substitutions, ligands like PPh₃ enhance selectivity for the γ-position. Computational studies (DFT) can model steric effects to predict outcomes .
Q. What mechanistic insights explain the iron-catalyzed radical pathways observed in reactions of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane?
- Methodological Answer : Fe(acac)₃ catalyzes single-electron transfer (SET) to generate allyl radicals, enabling C–C bond formation. In EtOH at 60°C, radical trapping experiments (e.g., TEMPO) confirm intermediacy. Optimizing Fe loading (10–20 mol%) and solvent polarity (EtOH > THF) maximizes yields .
Q. How can contradictions in reported reactivity of bromoallyl silyl ethers versus iodo/bromo analogs be resolved?
- Methodological Answer : Iodo analogs (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) exhibit faster oxidative addition in cross-couplings due to lower bond dissociation energy (C–I vs. C–Br). However, bromoallyl derivatives offer superior stability. Systematic kinetic studies (e.g., monitoring by GC-MS) under identical conditions (solvent, catalyst) clarify discrepancies .
Q. What strategies enhance the stability of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane under basic or protic conditions?
- Methodological Answer : Stability is pH-dependent. In basic media (pH > 10), silyl ether hydrolysis accelerates. Adding chelating agents (e.g., EDTA) sequesters trace water. Storage at –20°C under argon with molecular sieves extends shelf life. For protic reactions, silyl ethers can be transiently protected with triethylsilyl (TES) groups .
Applications in Drug Discovery & Materials Science
Q. How can this compound serve as a precursor to bioactive molecules with antiviral or antitumor activity?
- Methodological Answer : The bromoallyl group can be functionalized into azides (click chemistry) or coupled with heterocycles (e.g., pyrimidines) for antiviral screening. For example, replacing Br with a triazole moiety via Huisgen cycloaddition generates libraries for targeting viral polymerases .
Q. What role does this compound play in synthesizing silicon-containing polymers with tailored thermal properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
